molecular formula C20H20N2O2 B14554865 N~2~-[(4-Methoxyphenyl)methyl]-N-naphthalen-2-ylglycinamide CAS No. 62227-41-2

N~2~-[(4-Methoxyphenyl)methyl]-N-naphthalen-2-ylglycinamide

Cat. No.: B14554865
CAS No.: 62227-41-2
M. Wt: 320.4 g/mol
InChI Key: XQOJGNKHMZUFGV-UHFFFAOYSA-N
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Description

N~2~-[(4-Methoxyphenyl)methyl]-N-naphthalen-2-ylglycinamide is an organic compound that features a naphthalene ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-Methoxyphenyl)methyl]-N-naphthalen-2-ylglycinamide typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases using sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-Methoxyphenyl)methyl]-N-naphthalen-2-ylglycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N2-[(4-Methoxyphenyl)methyl]-N-naphthalen-2-ylglycinamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[(4-Methoxyphenyl)methyl]-N-naphthalen-2-ylglycinamide is unique due to its specific structural features, such as the combination of a naphthalene ring and a methoxyphenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62227-41-2

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C20H20N2O2/c1-24-19-10-6-15(7-11-19)13-21-14-20(23)22-18-9-8-16-4-2-3-5-17(16)12-18/h2-12,21H,13-14H2,1H3,(H,22,23)

InChI Key

XQOJGNKHMZUFGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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